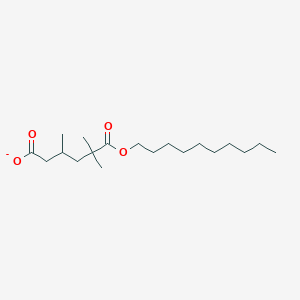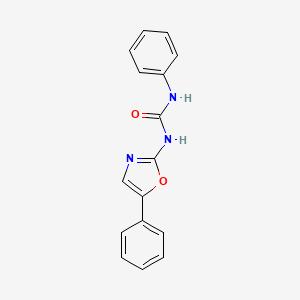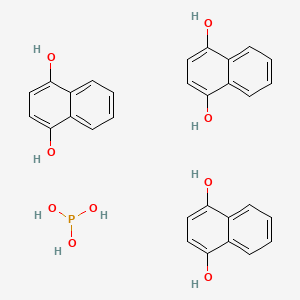
3,4-Dimethoxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3. It is an aldehyde with two methoxy groups attached to the third and fourth carbon atoms of the butanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybutanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethoxybutanol. This oxidation can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3,4-dimethoxybutanol. This process typically uses a copper-based catalyst at elevated temperatures to achieve high yields of the aldehyde.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,4-dimethoxybutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 3,4-dimethoxybutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 3,4-Dimethoxybutanoic acid.
Reduction: 3,4-Dimethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybutanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the methoxy groups can influence the compound’s reactivity by donating electron density through resonance, making the aldehyde group more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxybutanal: Similar in structure but with both methoxy groups on the same carbon atom.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring instead of a butanal chain.
3,4-Dimethoxyphenylacetaldehyde: Similar structure with a phenyl group instead of a butanal chain.
Uniqueness
3,4-Dimethoxybutanal is unique due to the positioning of its methoxy groups on the third and fourth carbon atoms, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that similar compounds may not undergo as readily.
Properties
CAS No. |
94536-95-5 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
QTOGOWCQVDATLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)


![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
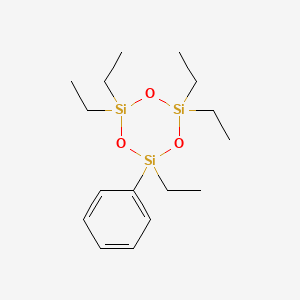
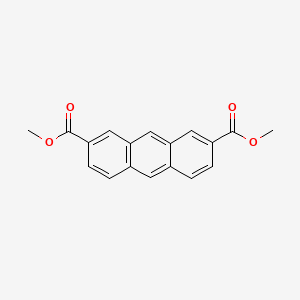
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
